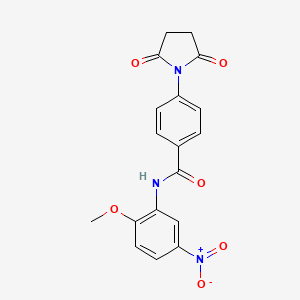![molecular formula C23H24F2N2O2 B2543853 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one CAS No. 1706131-46-5](/img/structure/B2543853.png)
1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidinone core with fluorophenyl and azepane substituents. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in drug synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
Introduction of Fluorophenyl Groups: Fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Azepane Ring Formation: The azepane ring can be synthesized through ring-closing reactions involving appropriate diamine precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)pyrrolidin-2-one: A simpler analog with a similar core structure.
4-[3-(4-Fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one: Another analog with a different substitution pattern.
Uniqueness
1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one is unique due to its specific combination of fluorophenyl and azepane substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N2O2/c24-19-6-4-16(5-7-19)17-3-1-2-12-26(14-17)23(29)18-13-22(28)27(15-18)21-10-8-20(25)9-11-21/h4-11,17-18H,1-3,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXNEGSWLWWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one,endo](/img/structure/B2543771.png)
![N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2543772.png)
![4-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B2543773.png)
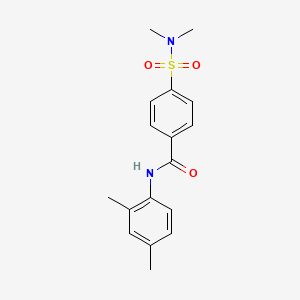
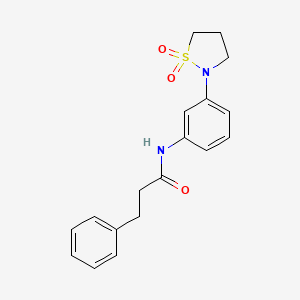
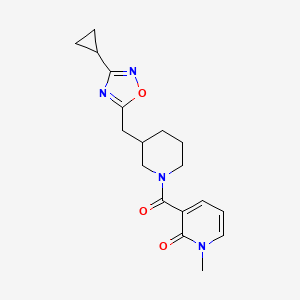
![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543779.png)
![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2543780.png)
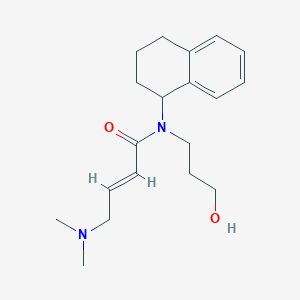
![N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2543784.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)
